BM-1244

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

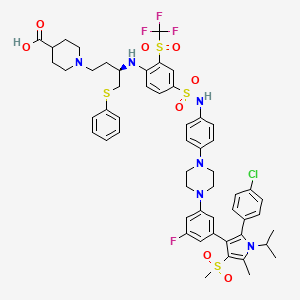

1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H59ClF4N6O8S4/c1-35(2)65-36(3)52(75(4,68)69)50(51(65)37-10-12-40(55)13-11-37)39-30-41(56)32-45(31-39)64-28-26-63(27-29-64)44-16-14-42(15-17-44)61-77(72,73)47-18-19-48(49(33-47)76(70,71)54(57,58)59)60-43(34-74-46-8-6-5-7-9-46)22-25-62-23-20-38(21-24-62)53(66)67/h5-19,30-33,35,38,43,60-61H,20-29,34H2,1-4H3,(H,66,67)/t43-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHPBBHWAPIYHS-VZUYHUTRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H59ClF4N6O8S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1159.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BM-1244: A Technical Guide to its Mechanism of Action in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1244, the active metabolite of the pro-drug pelcitoclax (APG-1252), is a potent small molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Specifically, this compound functions as a dual inhibitor of Bcl-2 and Bcl-xL, key regulators of the intrinsic, or mitochondrial, pathway of apoptosis.[1] Dysregulation of apoptosis is a hallmark of cancer, and the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to therapy.[3][4] this compound is being investigated as a therapeutic agent in various malignancies, including colorectal cancer, acute myeloid leukemia, gastric cancer, and non-small cell lung cancer.[1][2] This guide provides an in-depth technical overview of the mechanism of action of this compound in inducing apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Releasing the Brakes on Apoptosis

The central mechanism of action of this compound is the disruption of the protein-protein interactions between anti-apoptotic Bcl-2/Bcl-xL and pro-apoptotic effector proteins, primarily Bax and Bak.[5] In healthy cells, Bcl-2 and Bcl-xL sequester these pro-apoptotic proteins, preventing their activation and the subsequent initiation of the apoptotic cascade.[6] this compound, by binding to the BH3-binding groove of Bcl-2 and Bcl-xL, competitively inhibits this interaction, liberating Bax and Bak.[5] Once freed, Bax and Bak can oligomerize and form pores in the outer mitochondrial membrane, a critical event known as mitochondrial outer membrane permeabilization (MOMP).[7]

MOMP leads to the release of several pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and Smac/DIABLO.[1][8] Cytosolic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9, an initiator caspase.[7] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[1] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death.[1] The release of Smac/DIABLO further promotes apoptosis by inhibiting the activity of inhibitors of apoptosis proteins (IAPs).[8]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity, cellular potency, and in vivo activity.

Table 1: Binding Affinity of this compound to Bcl-2 Family Proteins

| Target Protein | Binding Affinity (Ki) | Reference |

| Bcl-2 | 450 nM | [1] |

| Bcl-xL | 134 nM | [1] |

Table 2: In Vitro Efficacy of this compound (APG-1252-M1) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| AGS | Gastric Cancer | 1.146 | [1] |

| N87 | Gastric Cancer | 0.9007 | [1] |

| HCC2998 | Colorectal Cancer | Sensitive (IC50 not specified) | [1] |

| HCT116 | Colorectal Cancer | Sensitive (IC50 not specified) | [1] |

| SW480 | Colorectal Cancer | Sensitive (IC50 not specified) | [1] |

| SNK-1 | Natural Killer/T-Cell Lymphoma | 0.133 ± 0.056 | [5] |

| SNK-6 | Natural Killer/T-Cell Lymphoma | 0.064 ± 0.014 | [5] |

| SNK-8 | Natural Killer/T-Cell Lymphoma | 0.020 ± 0.008 | [5] |

Table 3: In Vivo Efficacy of Pelcitoclax (APG-1252, pro-drug of this compound)

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| SNK-6 | Natural Killer/T-Cell Lymphoma | 65 mg/kg and 100 mg/kg (twice or once weekly) | Significant antitumor effects with tumor growth rate (T/C%) values ranging from 13.7% to 30.7%. | [5] |

| HGC-27 | Gastric Cancer | Not specified | In combination with paclitaxel, achieved greater tumor growth inhibition (T/C value of 20%) compared to paclitaxel alone (T/C value of 50%). | [9] |

| BALB/c athymic nude mice | Not specified | 25-100 mg/kg qd, i.v., 10 d | Suppressed tumor growth. | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its investigation.

Caption: this compound signaling pathway leading to apoptosis.

Caption: Experimental workflow for investigating this compound's apoptotic effects.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of this compound. Specific conditions may require optimization depending on the cell lines and reagents used.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V/PI Staining

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the indicated time.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for Apoptotic Markers

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Bax, Bak, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

The Role of Mcl-1 in Resistance

A crucial factor influencing the sensitivity of cancer cells to this compound is the expression level of another anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1).[2] Since this compound does not directly inhibit Mcl-1, cancer cells with high levels of Mcl-1 may exhibit resistance to this compound monotherapy.[2] This is because Mcl-1 can compensate for the inhibition of Bcl-2 and Bcl-xL by sequestering pro-apoptotic proteins. This has led to the exploration of combination therapies. For instance, combining this compound with Mcl-1 inhibitors has shown synergistic effects in preclinical models.[2][10] Furthermore, certain chemotherapeutic agents, like paclitaxel, can downregulate Mcl-1, thereby sensitizing cancer cells to this compound.[9]

Clinical Perspective

The pro-drug of this compound, pelcitoclax (APG-1252), is currently being evaluated in clinical trials for various solid tumors, both as a single agent and in combination with other therapies.[11][12] A phase I study of pelcitoclax in combination with paclitaxel in patients with relapsed/refractory small-cell lung cancer showed that the combination was well-tolerated and demonstrated modest antitumor activity.[11] Another study investigating pelcitoclax in combination with osimertinib in patients with EGFR-mutant non-small cell lung cancer also reported that the combination was well-tolerated and showed promising efficacy.[12] These clinical studies underscore the potential of targeting the Bcl-2 pathway with agents like this compound in the treatment of cancer.

Conclusion

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL that effectively induces apoptosis in a variety of cancer cell types. Its mechanism of action is well-defined, involving the disruption of the sequestration of pro-apoptotic proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization and the activation of the caspase cascade. The efficacy of this compound is influenced by the expression levels of other Bcl-2 family members, particularly Mcl-1, highlighting the potential for rational combination therapies. Ongoing clinical trials with its pro-drug, pelcitoclax, are providing valuable insights into its therapeutic potential in a clinical setting. This technical guide provides a comprehensive overview for researchers and drug development professionals, summarizing the key mechanistic details, quantitative data, and experimental approaches for studying this promising anti-cancer agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Combination of MCL-1 and BCL-2 inhibitors is a promising approach for a host-directed therapy for tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]

- 5. ashpublications.org [ashpublications.org]

- 6. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

- 11. asco.org [asco.org]

- 12. ASCO – American Society of Clinical Oncology [asco.org]

BM-1244: A Technical Guide to a Novel Dual Bcl-2/Bcl-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Core Target Profile

BM-1244, also known as APG-1252-M1, is the potent, active metabolite of the prodrug pelcitoclax (APG-1252). It functions as a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By binding to these proteins, this compound disrupts their interaction with pro-apoptotic proteins like BIM and PUMA, thereby unleashing the apoptotic cascade in cancer cells.[2] This mechanism of action makes this compound a promising therapeutic agent in oncology, with potential applications in colorectal cancer, acute myeloid leukemia, gastric cancer, and non-small cell lung cancer.[1] Preclinical studies have demonstrated its ability to induce apoptosis, suppress tumor growth, and act synergistically with chemotherapy.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (APG-1252-M1) from preclinical studies.

Table 1: Binding Affinity

| Target | Ki (nM) |

| Bcl-xL | 134 |

| Bcl-2 | 450 |

| [Source: MedChemExpress][1] |

Table 2: In Vitro Efficacy (IC50)

| Cell Line | Cancer Type | IC50 (µM) |

| AGS | Gastric Cancer | 1.146 |

| N87 | Gastric Cancer | 0.9007 |

| NCI-H146 | Small Cell Lung Cancer | 0.009 |

| [Source: MedChemExpress, AACR Journals][1][4] |

Signaling Pathway

This compound executes its anti-tumor effect by modulating the intrinsic apoptosis pathway. By inhibiting Bcl-2 and Bcl-xL, it prevents the sequestration of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

Experimental Protocols & Workflows

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology: A common method is the CellTiter-Glo® Luminescent Cell Viability Assay.[4]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Reagent Addition: CellTiter-Glo® reagent is added to each well.

-

Signal Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound.

Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method.[3]

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of FITC-conjugated Annexin V and PI.

-

Incubation: The cells are incubated in the dark at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI staining indicates necrotic or late-stage apoptotic cells.

-

Data Analysis: The percentage of apoptotic cells (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V and PI positive) is determined.

Western Blot Analysis

Objective: To detect changes in the expression of apoptosis-related proteins following this compound treatment.

Methodology:

-

Protein Extraction: Cells are treated with this compound, and whole-cell lysates are prepared using a suitable lysis buffer.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bcl-xL, cleaved Caspase-3, cleaved PARP).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound's prodrug, pelcitoclax, in a living organism.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., N87 gastric cancer cells) are subcutaneously injected into immunodeficient mice (e.g., BALB/c nude mice).[1][3]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Mice are randomized into treatment groups and administered pelcitoclax (e.g., 25-100 mg/kg, intravenously, daily for 10 days), a vehicle control, or a combination therapy.[1][5]

-

Monitoring: Tumor volume and body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers).[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. First-in-Human Study with Preclinical Data of BCL-2/BCL-xL Inhibitor Pelcitoclax in Locally Advanced or Metastatic Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Binding Affinity of BM-1244 to Bcl-2 and Bcl-xL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of BM-1244, a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL. The document details its binding affinities, the experimental methodologies used to determine these values, and the relevant signaling pathways.

Quantitative Binding Affinity Data

This compound, also known as APG-1252-M1, is a potent inhibitor of both Bcl-2 and Bcl-xL.[1][2][3] Its inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.

| Target Protein | Inhibition Constant (Ki) |

| Bcl-xL | 134 nM |

| Bcl-2 | 450 nM |

Table 1: Binding affinities of this compound for Bcl-2 and Bcl-xL proteins. Data sourced from MedChemExpress.[1]

Mechanism of Action

This compound functions as a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma).[4][5][6] In healthy cells, anti-apoptotic proteins like Bcl-2 and Bcl-xL sequester pro-apoptotic effector proteins such as Bax and Bak, thereby preventing apoptosis.[4][7] BH3-only proteins can bind to Bcl-2 and Bcl-xL, causing them to release Bax and Bak.[5] Once released, Bax and Bak can oligomerize on the mitochondrial outer membrane, leading to its permeabilization.[5] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and inducing programmed cell death.[1][5] By binding to Bcl-2 and Bcl-xL, this compound disrupts their interaction with pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells where these anti-apoptotic proteins are often overexpressed.[1][2]

Signaling Pathway

The following diagram illustrates the intrinsic apoptotic pathway regulated by the Bcl-2 family of proteins and the mechanism of action of this compound.

Caption: Intrinsic apoptosis pathway and the role of this compound.

Experimental Protocols for Binding Affinity Determination

The binding affinities of small molecule inhibitors to their protein targets are commonly determined using biophysical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are two prevalent homogeneous assay formats used in drug discovery for this purpose.

TR-FRET is a robust method for studying biomolecular interactions.[8] It utilizes long-lifetime lanthanide donors to minimize background fluorescence. The assay measures the energy transfer between a donor fluorophore (e.g., Terbium or Europium) and an acceptor fluorophore (e.g., a fluorescently labeled tracer) when they are in close proximity.

Workflow Diagram:

Caption: A generalized workflow for a TR-FRET competition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of His-tagged recombinant Bcl-2 or Bcl-xL protein.

-

Prepare a stock solution of a Terbium-labeled anti-His antibody (donor).

-

Prepare a stock solution of a fluorescently labeled BH3 peptide tracer (acceptor) known to bind to Bcl-2/Bcl-xL.

-

Create a serial dilution of this compound in an appropriate assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20).[9]

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions or vehicle control to the respective wells.

-

Add the His-tagged Bcl-2/Bcl-xL protein and the Terbium-labeled anti-His antibody.

-

Add the fluorescent tracer.

-

Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding to reach equilibrium.[9]

-

-

Data Acquisition and Analysis:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements, with excitation typically around 340 nm and emission at two wavelengths (one for the donor and one for the acceptor).

-

The ratio of the acceptor to donor emission is calculated.

-

In the absence of an inhibitor, the tracer binds to the Bcl-2/Bcl-xL protein, bringing the donor and acceptor into proximity and generating a high TR-FRET signal.

-

This compound competes with the tracer for binding to the protein, leading to a decrease in the TR-FRET signal.

-

The Ki value is determined by fitting the dose-response curve of the inhibitor to a suitable competition binding model.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay that measures biomolecular interactions.[10] It involves two types of beads: a donor bead that generates singlet oxygen upon excitation, and an acceptor bead that emits light upon receiving the singlet oxygen. The short diffusion distance of singlet oxygen means that a signal is only produced when the beads are in close proximity.

Workflow Diagram:

Caption: A generalized workflow for an AlphaScreen competition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of biotinylated recombinant Bcl-2 or Bcl-xL protein.

-

Prepare a stock solution of streptavidin-coated donor beads.

-

Prepare a stock solution of a tagged BH3 peptide (e.g., GST-tagged) that binds to Bcl-2/Bcl-xL.

-

Prepare a stock solution of anti-tag (e.g., anti-GST) antibody-conjugated acceptor beads.

-

Create a serial dilution of this compound in assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the assay buffer.

-

Add the this compound dilutions or vehicle control.

-

Add the biotinylated Bcl-2/Bcl-xL protein and the tagged BH3 peptide.

-

Incubate briefly to allow for protein-ligand and protein-inhibitor binding.

-

Add the streptavidin-coated donor beads and the anti-tag acceptor beads.

-

Incubate the plate at room temperature in the dark for a specified time (e.g., 60 minutes) to allow for bead-protein binding.

-

-

Data Acquisition and Analysis:

-

Measure the luminescent signal using an AlphaScreen-compatible plate reader.

-

In the absence of an inhibitor, the Bcl-2/Bcl-xL protein binds to the BH3 peptide, bringing the donor and acceptor beads into close proximity and generating a strong signal.

-

This compound competes with the BH3 peptide for binding to Bcl-2/Bcl-xL, disrupting the bead complex and causing a decrease in the signal.

-

The Ki value is calculated from the IC50 value obtained from the dose-response curve.

-

Conclusion

This compound is a dual inhibitor of Bcl-2 and Bcl-xL with nanomolar binding affinities. Understanding these quantitative binding characteristics is crucial for its development as a potential therapeutic agent. The experimental protocols outlined in this guide represent standard industry practices for characterizing the binding affinity of small molecule inhibitors to protein targets, providing a framework for the continued investigation of compounds like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. News - APG1244 - LARVOL VERI [veri.larvol.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scispace.com [scispace.com]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. Time Resolved Fluorescence Resonance Energy Transfer Assay for Discovery of Small Molecule Inhibitors of Methyl-CpG Binding Domain Protein 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bmglabtech.com [bmglabtech.com]

APG-1252-M1: A Technical Guide to its Role in Programmed Cell Death

Introduction

APG-1252-M1, the active metabolite of the prodrug pelcitoclax (APG-1252), is a novel and potent small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of proteins.[1][2] This family of proteins is central to the regulation of the intrinsic, or mitochondrial, pathway of apoptosis. In many cancers, anti-apoptotic Bcl-2 proteins such as Bcl-2 and Bcl-xL are overexpressed, enabling cancer cells to evade programmed cell death and promoting tumor survival and resistance to treatment. APG-1252-M1 is engineered to function as a dual inhibitor of both Bcl-2 and Bcl-xL, thereby restoring the natural apoptotic process in malignant cells.[3][4] This document provides a detailed technical overview of APG-1252-M1's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanism of Action: Inducing Intrinsic Apoptosis

APG-1252-M1 functions as a BH3 mimetic, competitively binding to the BH3-binding groove of anti-apoptotic proteins Bcl-2 and Bcl-xL.[2][5] This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by Bcl-2/Bcl-xL. The liberation of these pro-apoptotic "activator" proteins leads to the activation of the effector proteins BAX and BAK.

Once activated, BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c and Smac (Second Mitochondria-derived Activator of Caspases) from the mitochondrial intermembrane space into the cytoplasm.[6][7] Cytoplasmic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then initiates a caspase cascade, leading to the activation of executioner caspases, primarily caspase-3.[5][6] Activated caspase-3 cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the biochemical and morphological hallmarks of apoptosis.[5][7]

Quantitative Data Presentation

The efficacy of APG-1252-M1 has been quantified across various cancer cell lines. The data highlights its potent inhibitory activity and its effectiveness in inducing cell death.

Table 1: Binding Affinities and Inhibitory Concentrations (IC₅₀)

| Target / Cell Line | Cancer Type | Metric | Value | Reference |

|---|---|---|---|---|

| Bcl-xL | - | Kᵢ | 134 nM | [6] |

| Bcl-2 | - | Kᵢ | 450 nM | [6] |

| NCI-H146 | Small Cell Lung Cancer (SCLC) | IC₅₀ | 0.009 µM | [2] |

| AGS | Gastric Cancer | IC₅₀ | 1.146 µM | [6] |

| N87 | Gastric Cancer | IC₅₀ | 0.9007 µM | [6] |

| HCT116 | Colorectal Cancer (CRC) | - | Sensitive | [6] |

| HCC2998 | Colorectal Cancer (CRC) | - | Sensitive | [6] |

| SW480 | Colorectal Cancer (CRC) | - | Sensitive |[6] |

Table 2: In Vitro Efficacy in Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Time | Effect | Reference |

|---|---|---|---|---|---|

| NCI-H446 | SCLC | 50 - 200 nM | 24 h | Dose-dependent increase in apoptosis (34.79% to 58.58%) | [2] |

| NCI-H446, H69, H146 | SCLC | Not specified | Not specified | Led to Caspase-3/7 activation | [2] |

| HCT116 | CRC | 1 µM | 2 h | Release of Cytochrome c and Smac from mitochondria | [6] |

| AGS, N87 | Gastric Cancer | 0.03 - 3 µM | - | Activated caspases and led to cytochrome c release | [6] |

| AGS, N87 | Gastric Cancer | 0.03 - 1 µM | 48 h | Concentration-dependent increase in apoptosis | [6] |

| AGS, N87 | Gastric Cancer | 0.3 µM | 24 h | Downregulated the ratio of JC-1 aggregate-positive cells |[6] |

Synergistic Effects and Resistance Mechanisms

APG-1252-M1 demonstrates significant synergistic anti-tumor effects when combined with other therapeutic agents. For instance, it enhances the efficacy of chemotherapy agents like 5-FU and paclitaxel in gastric cancer models.[2][3] It also shows synergy with targeted therapies, such as the EGFR inhibitor osimertinib in non-small cell lung cancer (NSCLC).[4][8]

A key mechanism of resistance to APG-1252-M1 is the expression of the anti-apoptotic protein Mcl-1, as APG-1252-M1 has substantially less affinity for Mcl-1.[5][7] Cancer cell lines with high levels of Mcl-1 are less sensitive to the drug.[4][7] Conversely, inhibiting Mcl-1 can sensitize resistant cells to APG-1252-M1.[7][8] This is exemplified by the combination with paclitaxel, which can downregulate Mcl-1 protein levels, thereby sensitizing cells to APG-1252-M1-induced apoptosis.[2]

Experimental Protocols

The following are summarized methodologies for key experiments used to characterize the activity of APG-1252-M1.

Cell Viability Assay (CCK-8)

-

Objective: To determine the anti-proliferative effect of APG-1252-M1.

-

Methodology:

-

Seed cancer cells (e.g., AGS, N87) in 96-well plates and culture overnight.[3]

-

Treat cells with a serial dilution of APG-1252-M1 (e.g., 10 nM to 100 µM) for a specified duration (e.g., 3 days).[6]

-

Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.

-

Apoptosis Analysis by Flow Cytometry

-

Objective: To quantify the percentage of apoptotic cells following treatment.

-

Methodology:

-

Treat cells with APG-1252-M1 at desired concentrations and time points.[5]

-

Harvest cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.[2]

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of apoptosis-related proteins.

-

Methodology:

-

Treat cells with APG-1252-M1 and lyse them to extract total protein.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL).[3][5]

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect signals using an enhanced chemiluminescence (ECL) system.

-

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

-

Objective: To assess mitochondrial depolarization, an early event in apoptosis.

-

Methodology:

-

Treat cells with APG-1252-M1.[3]

-

Incubate the cells with JC-1 staining solution.

-

Analyze by flow cytometry or fluorescence microscopy. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.[6] A shift from red to green fluorescence indicates apoptosis induction.

-

Conclusion

APG-1252-M1 is a potent dual inhibitor of Bcl-2 and Bcl-xL that effectively induces programmed cell death in a variety of cancer models. Its mechanism of action is centered on the activation of the intrinsic mitochondrial apoptosis pathway, a process dependent on BAX/BAK activation.[2][7] While its efficacy can be modulated by the expression levels of Mcl-1, its synergistic potential with chemotherapy and other targeted agents makes it a promising therapeutic strategy.[3][4] The data and protocols outlined in this guide provide a comprehensive foundation for researchers investigating the role of APG-1252-M1 in cancer therapy and for professionals involved in its ongoing clinical development.

References

- 1. Pelcitoclax (APG-1252, BM-1252) | Bcl-2/Bcl-xL inhibitor | Probechem Biochemicals [probechem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Bcl-2/Bcl-xl inhibitor APG-1252-M1 is a promising therapeutic strategy for gastric carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. Bcl‐2/Bcl‐xl inhibitor APG‐1252‐M1 is a promising therapeutic strategy for gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pro-Apoptotic Power of BM-1244: A Technical Guide for Cancer Researchers

For Immediate Release

This technical guide provides an in-depth overview of BM-1244 (also known as APG-1252-M1), a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, for researchers, scientists, and drug development professionals. By elucidating its mechanism of action, detailing experimental protocols, and presenting key quantitative data, this document serves as a comprehensive resource for investigating the therapeutic potential of this compound in cancer.

This compound selectively binds to Bcl-2 and Bcl-xL, disrupting their inhibitory interaction with pro-apoptotic proteins like Bax and Bak. This action triggers the intrinsic apoptosis pathway, leading to the release of mitochondrial cytochrome c and Smac, subsequent activation of caspase-3, and cleavage of PARP, ultimately culminating in programmed cell death in cancer cells.[1][2] This targeted approach has demonstrated anti-tumor effects in various cancer models, including colorectal, gastric, and acute myeloid leukemia.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: Inhibitory Activity of this compound

| Target | Ki (nM) |

| Bcl-xL | 134[1][2][3] |

| Bcl-2 | 450[1][2][3] |

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Treatment Conditions |

| AGS | Gastric Cancer | IC50 | 1.146 µM | 3 days[1] |

| N87 | Gastric Cancer | IC50 | 0.9007 µM | 3 days[1] |

| HCC2998 | Colorectal Cancer | Apoptosis Induction | - | 1 µM, 24 h[1] |

| HCT116 | Colorectal Cancer | Apoptosis Induction | - | 1 µM, 24 h[1] |

| SW480 | Colorectal Cancer | Apoptosis Induction | - | 1 µM, 24 h[1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome |

| BALB/c athymic nude mice | Xenograft | 25-100 mg/kg qd, i.v., 10 d | Suppressed tumor growth[1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a general workflow for its investigation.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) and a vehicle control for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the desired concentration of this compound for the specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bcl-xL, Bax, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

This technical guide provides a solid foundation for researchers to explore the anti-cancer properties of this compound. The provided data, pathways, and protocols are intended to facilitate further investigation into this promising therapeutic agent.

References

In Vitro Efficacy of BM-1244 in Leukemia Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1244, also known as APG-1252-M1, is a potent, second-generation small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2 and Bcl-xL.[1] Overexpression of these proteins is a common mechanism by which cancer cells evade apoptosis, contributing to tumorigenesis and chemoresistance. In hematological malignancies such as acute myeloid leukemia (AML), the Bcl-2 family proteins are frequently dysregulated, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the in vitro studies conducted on this compound and its active metabolite, APG-1252-12A, in various leukemia cell lines, with a focus on its mechanism of action, anti-proliferative effects, and induction of apoptosis.

Data Presentation: Quantitative Analysis of this compound Activity

The anti-proliferative activity of APG-1252-12A, the active metabolite of the this compound prodrug pelcitoclax, has been evaluated in a panel of human leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were determined using an MTS assay after 72 hours of treatment. The sensitivity of the cell lines to APG-1252-12A was found to correlate with the expression levels of Bcl-2 family proteins.

| Cell Line | Leukemia Type | IC50 (nM) of APG-1252-12A (72h) |

| HL-60 | Acute Promyelocytic Leukemia | 1.5 ± 0.3 |

| U937 | Histiocytic Lymphoma | 3.2 ± 0.5 |

| K562 | Chronic Myelogenous Leukemia | 8.7 ± 1.1 |

| MOLM-13 | Acute Myeloid Leukemia | 12.5 ± 1.8 |

| Kasumi-1 | Acute Myeloid Leukemia | 25.6 ± 3.2 |

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of cell viability and IC50 values of this compound in leukemia cell lines using a colorimetric MTS assay.

Materials:

-

Leukemia cell lines (e.g., HL-60, MOLM-13)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (or its active metabolite) stock solution (e.g., 10 mM in DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed leukemia cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the diluted compound to the respective wells, resulting in final concentrations ranging from picomolar to micromolar. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptotic cells by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

-

Leukemia cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Treat leukemia cells with various concentrations of this compound for the desired time period (e.g., 24, 48 hours).

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in leukemia cells treated with this compound using PI staining and flow cytometry.

Materials:

-

Leukemia cells treated with this compound

-

Ice-cold 70% ethanol

-

PBS

-

PI staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat leukemia cells with this compound for a specified duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the fluorescence intensity of PI.

Western Blot Analysis

This protocol is for the detection of proteins involved in the apoptotic pathway, such as Bcl-2 family members and caspases, in leukemia cells treated with this compound.[2]

Materials:

-

Leukemia cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bcl-xL, anti-Mcl-1, anti-Bax, anti-Bak, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in RIPA buffer and determine the protein concentration.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Apoptosis in Leukemia Cells

Caption: this compound induced apoptosis signaling pathway in leukemia cells.

Experimental Workflow for In Vitro Evaluation of this compound

Caption: Experimental workflow for evaluating this compound in leukemia cell lines.

References

Foundational Research on the Bcl-2/Bcl-xL Inhibitor BM-1244: A Technical Guide

This technical guide provides an in-depth overview of the foundational preclinical research on BM-1244 (also known as APG-1252-M1), a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL). This compound is the active metabolite of the prodrug pelcitoclax (APG-1252).[1][2][3] This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, biological activity, and experimental basis for the therapeutic potential of this class of BH3 mimetics.

Introduction: Targeting the Bcl-2 Family in Cancer

The Bcl-2 family of proteins are central regulators of the intrinsic (or mitochondrial) pathway of apoptosis.[1] In many cancers, survival is maintained by the overexpression of anti-apoptotic Bcl-2 family members, such as Bcl-2 and Bcl-xL. These proteins sequester pro-apoptotic "BH3-only" proteins (e.g., BIM, PUMA) and inhibit the downstream effectors BAX and BAK, thereby preventing mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.

BH3 mimetic drugs are small molecules designed to mimic the action of BH3-only proteins. They bind with high affinity to the BH3-binding groove of anti-apoptotic proteins, displacing the pro-apoptotic proteins and thereby triggering BAX/BAK-mediated apoptosis. This compound is a novel BH3 mimetic that dually targets Bcl-2 and Bcl-xL.

This compound: Prodrug Strategy and Mechanism of Action

This compound is the biologically active metabolite of the intravenously administered prodrug pelcitoclax (APG-1252).[2][3] This strategy was designed to achieve higher concentrations of the active molecule in tumor tissues compared to plasma. In circulation, pelcitoclax is converted by esterases, which are more highly expressed in tumor tissues, into the more potent this compound. This approach aims to enhance therapeutic efficacy while potentially mitigating systemic toxicities.

The core mechanism of action for this compound is the competitive inhibition of Bcl-2 and Bcl-xL. By occupying their BH3-binding grooves, this compound disrupts the interaction between these anti-apoptotic proteins and their pro-apoptotic binding partners.[4] This leads to the liberation of BAX and BAK, which then oligomerize at the outer mitochondrial membrane, causing MOMP. The subsequent release of mitochondrial proteins, including Cytochrome C and Smac/DIABLO, activates a caspase cascade, culminating in apoptosis.[1][5] Preclinical studies confirm that this compound induces apoptosis in a BAX/BAK-dependent manner, characterized by the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP).[4][5]

Quantitative Biological Data

The efficacy and binding affinity of this compound have been quantified through various preclinical assays. The data highlights its potent activity against its intended targets and its anti-proliferative effects in cancer cell lines.

Table 1: Binding Affinity of this compound

| Target Protein | Binding Affinity (Kᵢ) |

| Bcl-xL | 134 nM |

| Bcl-2 | 450 nM |

| Data sourced from MedChemExpress.[6] |

Table 2: In Vitro Anti-Proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ Value |

| AGS | Gastric Cancer | 1.146 µM |

| N87 | Gastric Cancer | 0.9007 µM |

| Data reflects a 3-day proliferation assay. Sourced from MedChemExpress.[6] |

Summary of Key Preclinical Findings

In Vitro Activity

This compound has demonstrated significant anti-tumor effects across a range of cancer cell lines. In gastric cancer cells (AGS and N87), treatment with this compound leads to the activation of caspases and the release of cytochrome c.[6] It also effectively decreases the survival of sensitive colorectal cancer (CRC) and non-small cell lung cancer (NSCLC) cell lines.[3][6] The sensitivity of cancer cells to this compound has been shown to be critically impacted by the expression levels of another anti-apoptotic protein, Mcl-1.[2][3] Cell lines with lower Mcl-1 expression tend to be more sensitive.[2][3] Consequently, this compound exhibits synergistic effects when combined with Mcl-1 inhibitors or agents that downregulate Mcl-1, such as taxanes.[2][4]

In Vivo Activity

In vivo studies using xenograft models have corroborated the anti-tumor activity of this compound's prodrug, pelcitoclax. Administration of pelcitoclax suppressed tumor growth in BALB/c athymic nude mice bearing human tumor xenografts.[6] In these models, pelcitoclax was shown to disrupt the BCL-xL:BIM and BCL-xL:PUMA protein-protein interactions within the tumors.[4] Furthermore, combination therapy has shown promise; pelcitoclax administered with taxanes or 5-FU resulted in enhanced tumor growth inhibition compared to either agent alone.[4][6] Importantly, these anti-tumor effects were observed without a significant impact on the body weight of the mice, suggesting a favorable tolerability profile.[6]

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the foundational research of Bcl-2 inhibitors like this compound. These are based on standard methodologies and should be optimized for specific cell lines and experimental conditions.

Bcl-2/Bcl-xL Binding Affinity Assay (TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the binding affinity of an inhibitor to a Bcl-2 family protein.

Materials:

-

Recombinant His-tagged Bcl-2 or Bcl-xL protein

-

Biotinylated BH3 peptide ligand (e.g., BIM-BH3)

-

Terbium (Tb)-labeled anti-His antibody (Donor)

-

Dye-labeled streptavidin (Acceptor)

-

This compound or other test compounds

-

Assay Buffer (e.g., PBS, 0.05% BSA)

-

384-well low-volume microplates

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of protein, peptide, donor, and acceptor reagents in assay buffer at 2x final concentration.

-

Reaction Setup: To each well of a 384-well plate, add 5 µL of the this compound dilution (or vehicle control).

-

Add 5 µL of the 2x His-tagged Bcl-2/Bcl-xL protein solution.

-

Add 5 µL of the 2x biotinylated BH3 peptide solution.

-

Add 5 µL of a pre-mixed solution containing the 2x Tb-anti-His antibody and 2x dye-streptavidin.

-

Incubation: Seal the plate and incubate at room temperature for 2-3 hours, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET enabled microplate reader. Excite the terbium donor at ~340 nm and measure emissions at two wavelengths: ~620 nm (donor) and ~665 nm (acceptor).

-

Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Plot the ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀. The Kᵢ can then be calculated using the Cheng-Prusoff equation.

Cell Viability Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of viability following treatment with an inhibitor.

Materials:

-

Cancer cell lines (e.g., AGS, N87)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium (or vehicle control) to each well.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Plot viability against the log of inhibitor concentration to calculate the IC₅₀.[7][8]

Western Blot for Apoptosis Markers

This protocol is for detecting key proteins involved in apoptosis, such as cleaved caspase-3 and cleaved PARP.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Lysate Preparation: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 min at 4°C. Collect the supernatant.

-

Protein Quantification: Determine protein concentration using the BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C. Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Wash 3x with TBST.

-

Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[9][10][11]

Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Treated and untreated cells (in suspension)

-

FITC-conjugated Annexin V

-

Propidium Iodide (PI)

-

10x Annexin V Binding Buffer

-

Cold PBS

-

Flow cytometry tubes

Procedure:

-

Cell Harvesting: Harvest cells (including supernatant for apoptotic cells) and wash twice with cold PBS.

-

Staining: Resuspend 1-5 x 10⁵ cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of FITC-Annexin V and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Data Interpretation:

Conclusion

The foundational research on this compound establishes it as a potent dual inhibitor of Bcl-2 and Bcl-xL. Its mechanism of action is consistent with that of a bona fide BH3 mimetic, leading to the induction of caspase-mediated, BAX/BAK-dependent apoptosis. Both in vitro and in vivo studies have demonstrated its significant anti-tumor activity, particularly in cancers dependent on Bcl-2/Bcl-xL for survival. The data strongly support the continued investigation of this compound and its prodrug, pelcitoclax, as a potential therapeutic strategy, both as a monotherapy and in combination with other anti-cancer agents.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of the novel Bcl-2/Bcl-XL dual inhibitor, APG1252, alone or in combination against non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Apoptosis western blot guide | Abcam [abcam.com]

- 10. benchchem.com [benchchem.com]

- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BM-1244 in In Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of BM-1244 (also known as APG-1252-M1), a potent Bcl-2/Bcl-xL dual inhibitor, in various in vitro cell culture assays. This compound has demonstrated anti-tumor effects by inducing apoptosis and is a subject of research for cancers including colorectal, acute myeloid leukemia, and gastric cancer.[1]

Mechanism of Action

This compound functions as a BH3 mimetic, targeting the anti-apoptotic proteins Bcl-2 and Bcl-xL. By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and Smac into the cytoplasm.[1][2] This initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to PARP cleavage and apoptosis.[1][2][3]

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | Kᵢ (nM) |

| Bcl-2 | 450 |

| Bcl-xL | 134 |

Data sourced from MedChemExpress.[1]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Assay |

| AGS | Gastric Cancer | 1.146 | 3 days | Proliferation Assay |

| N87 | Gastric Cancer | 0.9007 | 3 days | Proliferation Assay |

| HCT116 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at 1 µM | 2-24 hours | Apoptosis/Western Blot |

| HCC2998 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at 1 µM | 4-24 hours | Apoptosis/Western Blot |

| SW480 | Colorectal Cancer | Not explicitly stated, but apoptosis induced at 1 µM | Not specified | Apoptosis Assay |

| NCI-H446 | Small-Cell Lung Cancer | Apoptosis induced at 50-200 nM | 2-24 hours | Apoptosis Assay |

Data compiled from multiple sources.[1][4]

Signaling Pathway

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/XTT Assay)

This protocol outlines a method to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound compound

-

Selected cancer cell lines (e.g., AGS, N87)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete medium to achieve final concentrations ranging from 10 nM to 100 µM.[1] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate for the desired time points (e.g., 24, 48, or 72 hours).[1]

-

-

MTT/XTT Assay:

-

After the incubation period, add 10-20 µL of MTT or 50 µL of XTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for another 2-4 hours at 37°C to dissolve the formazan crystals.

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.

-

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

This compound compound

-

Selected cancer cell lines (e.g., HCT116, HCC2998)

-

6-well cell culture plates

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

-

Allow cells to attach overnight.

-

Treat cells with various concentrations of this compound (e.g., 0.03 µM to 3 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).[1]

-

-

Cell Harvesting and Staining:

-

After treatment, collect both the floating and adherent cells.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within 1 hour of staining.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Experimental Workflow

Caption: Experimental workflow for a cell viability assay.

References

Application Notes and Protocols: BM-1244 for Cell-Based Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM-1244, also known as APG-1252-M1, is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] By targeting these key regulators of the intrinsic apoptosis pathway, this compound can induce programmed cell death in cancer cells that overexpress these proteins. These application notes provide detailed protocols for the dissolution and use of this compound in cell-based experiments, along with an overview of its mechanism of action.

Data Presentation

Solubility of this compound

For optimal results in cell-based assays, it is critical to ensure the complete dissolution of this compound. The following table summarizes the recommended solvent and concentration for creating a stock solution.

| Solvent | Recommended Stock Concentration | Storage Conditions |

| Dimethyl Sulfoxide (DMSO) | 10 mM | Store at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles. |

Note: It is crucial to use high-purity, anhydrous DMSO to prepare the stock solution. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[2] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted to desired working concentrations for cell-based experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

Procedure:

-

Calculate the required amount of this compound and DMSO. The molecular weight of this compound is required for this calculation. If not provided on the product datasheet, it should be obtained from the supplier.

-

Weigh the this compound powder accurately in a sterile microcentrifuge tube.

-

Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will prevent degradation of the compound due to repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the serial dilution of the 10 mM this compound stock solution to achieve the desired final concentrations for treating cells in culture.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, complete cell culture medium appropriate for the cell line being used

-

Sterile microcentrifuge tubes or a 96-well plate for dilutions

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to prepare intermediate stock solutions. It is recommended to perform dilutions in a stepwise manner to ensure accuracy. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in culture medium.

-

Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 1 µM in a well containing 100 µL of cell suspension, add 1 µL of a 100 µM working solution.

-

Ensure the final DMSO concentration is consistent across all treatments , including the vehicle control.

Example Working Concentrations: In published studies, this compound has been shown to be effective in various cancer cell lines at concentrations ranging from 10 nM to 100 µM.[1] The optimal concentration will depend on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the IC50 value for the cell line of interest.

Mandatory Visualization

Signaling Pathway of this compound

This compound induces apoptosis by inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and subsequent caspase activation.

Experimental Workflow for this compound Cell Treatment

The following diagram illustrates the general workflow for preparing this compound and treating cells in a typical cell-based experiment.

References

Application Notes and Protocols: Determining Effective Concentrations of BM-1244 for HCT116 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

BM-1244 (also known as APG-1252-M1) is a potent and selective inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, with Ki values of 450 nM and 134 nM, respectively.[1] By targeting these key regulators of the intrinsic apoptosis pathway, this compound has demonstrated anti-tumor effects in various cancer models, including colorectal cancer.[1] This document provides detailed application notes and protocols for determining the effective concentrations of this compound in the human colorectal carcinoma cell line, HCT116. The provided methodologies and data will guide researchers in designing experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following table summarizes the effective concentrations of this compound and their observed effects on HCT116 cells based on available data.

| Concentration | Incubation Time | Experiment Type | Observed Effect on HCT116 Cells | Reference |

| 1 µM | 2 hours | Apoptosis Induction | Induces the release of Cytochrome C and Smac from mitochondria. | [1] |

| 1 µM | 24 hours | Cell Viability/Apoptosis | Decreases cell survival and induces apoptosis. | [1] |

| 1 µM | 4, 8, 12, 16, 24 hours | Protein Expression | Does not alter the levels of Bcl-2, Bcl-XL, Bim, Bax, DR4, DR5, and LC3 II. Increases the levels of Mcl-1 and Bid from 2 to 24 hours. | [1] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway of this compound in inducing apoptosis in HCT116 cells. This compound acts as a Bcl-2/Bcl-xL inhibitor, which leads to the release of pro-apoptotic factors from the mitochondria and subsequent activation of the caspase cascade.

Caption: this compound induced apoptotic signaling pathway in HCT116 cells.

Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of this compound on HCT116 cells.

Caption: General experimental workflow for this compound evaluation in HCT116 cells.

Experimental Protocols

Cell Culture and Maintenance

-

Cell Line: HCT116 (human colorectal carcinoma).

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

-

Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[2][3]

-

Cell Seeding: Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells.

-